molecular formula C14H12O4S B495322 2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate CAS No. 355154-30-2

2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate

Cat. No.: B495322
CAS No.: 355154-30-2
M. Wt: 276.31g/mol
InChI Key: GUDDVVZEKGSJLG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-17-11-6-4-10(5-7-11)12(15)9-18-14(16)13-3-2-8-19-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDDVVZEKGSJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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